molecular formula C24H19ClN6O2 B12054180 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 478252-69-6

2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12054180
CAS No.: 478252-69-6
M. Wt: 458.9 g/mol
InChI Key: CKTJPKFLJOOBDP-LGJNPRDNSA-N
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Preparation Methods

The synthesis of 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 2-chlorobenzaldehyde with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include other hydrazone derivatives and chlorobenzaldehyde compounds. These compounds share similar chemical structures and reactivity but may differ in their specific applications and properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds

These compounds are used in similar research contexts but may have different reactivity and applications based on their specific structures.

Properties

CAS No.

478252-69-6

Molecular Formula

C24H19ClN6O2

Molecular Weight

458.9 g/mol

IUPAC Name

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H19ClN6O2/c1-30-21-20(22(32)28-24(30)33)31(14-17-10-6-9-15-7-2-4-11-18(15)17)23(27-21)29-26-13-16-8-3-5-12-19(16)25/h2-13H,14H2,1H3,(H,27,29)(H,28,32,33)/b26-13+

InChI Key

CKTJPKFLJOOBDP-LGJNPRDNSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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